molecular formula C11H22O2 B1489939 Ethyl 3-propylhexanoate CAS No. 1089315-43-4

Ethyl 3-propylhexanoate

Cat. No.: B1489939
CAS No.: 1089315-43-4
M. Wt: 186.29 g/mol
InChI Key: QVNVKXONAXUALG-UHFFFAOYSA-N
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Description

Ethyl 3-propylhexanoate: is an organic compound classified as an ester. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound, in particular, is a clear, colorless liquid with a molecular weight of 186.29 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-propylhexanoate can be synthesized through the esterification reaction between 3-propylhexanoic acid and ethanol . The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and is conducted under reflux conditions to ensure the reaction proceeds to completion.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized to achieve high yields and purity, often involving continuous flow reactors and advanced purification techniques to remove any by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-propylhexanoate can undergo various chemical reactions, including:

  • Hydrolysis: this compound can be hydrolyzed in the presence of a strong acid or base to yield 3-propylhexanoic acid and ethanol.

  • Reduction: The ester can be reduced to form the corresponding alcohol, 3-propylhexanol, using reducing agents like lithium aluminum hydride (LiAlH4).

  • Oxidation: Oxidation of this compound can lead to the formation of 3-propylhexanoic acid.

Common Reagents and Conditions:

  • Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.

  • Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under controlled conditions.

Major Products Formed:

  • Hydrolysis: 3-Propylhexanoic acid and ethanol.

  • Reduction: 3-Propylhexanol.

  • Oxidation: 3-Propylhexanoic acid.

Scientific Research Applications

Ethyl 3-propylhexanoate has various applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

  • Biology: Employed in the study of metabolic pathways and enzyme activities.

  • Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

  • Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

Ethyl 3-propylhexanoate is similar to other esters, such as propyl hexanoate and ethyl hexanoate . its unique structure, with the propyl group at the 3-position, distinguishes it from these compounds. This structural difference can lead to variations in physical properties, reactivity, and applications.

Comparison with Similar Compounds

  • Propyl hexanoate

  • Ethyl hexanoate

  • Butyl hexanoate

  • Methyl hexanoate

Properties

IUPAC Name

ethyl 3-propylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-4-7-10(8-5-2)9-11(12)13-6-3/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNVKXONAXUALG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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